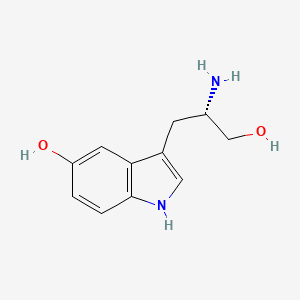

5-Hydroxytryptophanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

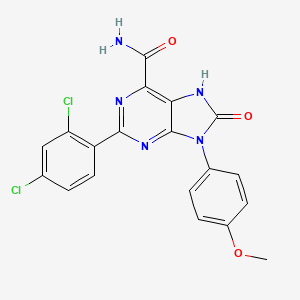

5-Hydroxytryptophan (5-HTP) is a naturally occurring amino acid and a chemical precursor as well as a metabolic intermediate in the biosynthesis of the neurotransmitter serotonin . It is often used for depression . It has less evidence for insomnia and anxiety . 5-HTP is a chemical byproduct of the protein building block L-tryptophan . It is produced commercially from the seeds of an African plant known as Griffonia simplicifolia .

Synthesis Analysis

5-HTP is produced from tryptophan by tryptophan hydroxylase (TPH), which is present in two isoforms (TPH1 and TPH2) . Decarboxylation of 5-HTP yields serotonin (5-hydroxytryptamine, 5-HT) that is further transformed to melatonin (N-acetyl-5-methoxytryptamine) . Due to a lack of effective biosynthesis methods, 5-HTP is mainly obtained by natural extraction . Through the directed evolution of enzymes and the introduction of substrate supply pathways, 5-HTP biosynthesis and yield increase have been realized .Molecular Structure Analysis

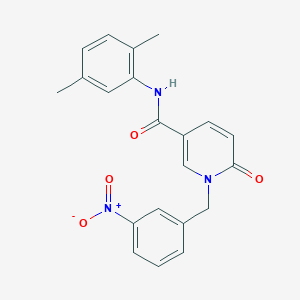

5-HTP is derived from tryptophan (trp), and the hydrogen atoms at the 5′-position on the benzene ring of trp are replaced by hydroxyl groups . 5-HTP appears as a fine white powder that is insoluble in water, but is soluble in alcohol .Chemical Reactions Analysis

5-HTP works in the brain and central nervous system by increasing the production of the chemical serotonin . Serotonin can affect sleep, appetite, temperature, sexual behavior, and pain sensation . Since 5-HTP increases serotonin levels, it is used for conditions in which serotonin is believed to play an important role .Physical And Chemical Properties Analysis

5-HTP is a natural amino acid (AA) that does not participate in protein synthesis . It appears as a fine white powder that is insoluble in water, but is soluble in alcohol . Its chemical formula is C11H12N2O3 .Scientific Research Applications

Treatment of Depression

5-Hydroxytryptophan (5-HTP) is the precursor of the neurotransmitter serotonin and has been used for the treatment of depression . It can easily pass through the blood-brain barrier and increase serotonin supplied by oral administration, therefore relieving the symptoms of depression .

Treatment of Insomnia

5-HTP has been used in the treatment of insomnia . It helps regulate sleep patterns and can potentially improve the quality of sleep .

Treatment of Chronic Headaches

5-HTP has been used in the treatment of chronic headaches . It may help reduce the frequency and severity of headaches .

Treatment of Binge Eating Associated Obesity

5-HTP has been used in the treatment of binge eating associated obesity . It may help control appetite and lead to weight loss .

Production Enhancement through Genetic Engineering

The production of 5-HTP has been achieved by the development of a recombinant strain containing two plasmids for biosynthesis of L-tryptophan (L-trp) and subsequent hydroxylation . The L-trp biosynthetic pathway was further integrated into the E. coli genome, and the promoter strength of 3-deoxy-7-phosphoheptulonate synthase, which catalyzes the first step of L-trp biosynthesis, was engineered to increase the production of L-trp .

Identification and Quantification in Research

An NMR-based approach showed that 5-HTP results in characteristic chemical shift correlations suited for its identification and quantification . The quantitative analysis of 5-HTP of carcinoid tumors was assayed using gold nanoparticles as the assisted matrix in surface-assisted laser desorption/ionization time-of-flight mass spectrometry .

Enzymatic Synthesis Improvement

The highly enzymatic activity of mutant V231A/K382G was obtained from screening 12,000 mutant strains of tryptophan synthase . This shows the potential for improving the enzymatic synthesis of 5-HTP.

Treatment of Other Diseases

Previous reports have shown that the 5-HTP administration was also effective in treating fibromyalgia . This suggests that 5-HTP may have broader applications in the treatment of other diseases.

Mechanism of Action

Target of Action

5-Hydroxytryptophanol, also known as 5-Hydroxytryptophan (5-HTP), is a naturally occurring amino acid and a chemical precursor as well as a metabolic intermediate in the biosynthesis of the neurotransmitter serotonin . The primary target of 5-Hydroxytryptophanol is the serotonin transporter (SERT), which is responsible for the reuptake of free serotonin in the synaptic cleft .

Mode of Action

5-Hydroxytryptophanol increases the production of serotonin in central nervous system tissue . This increase in serotonin production is achieved through the action of the enzyme tryptophan hydroxylase . The psychoactive action of 5-Hydroxytryptophanol is derived from its increase in production of serotonin .

Biochemical Pathways

5-Hydroxytryptophanol is derived from tryptophan, and the hydrogen atoms at the 5′-position on the benzene ring of tryptophan are replaced by hydroxyl groups . It is a metabolic intermediate in the biosynthesis of serotonin . In mammals, 5-Hydroxytryptophanol is the precursor of the neurotransmitter serotonin and the amine hormone melatonin .

Pharmacokinetics

5-Hydroxytryptophanol is rapidly absorbed with a tmax of approximately 1.5 hours, and rapidly eliminated with a half-life of approximately 1.5 to 2 hours . Co-administration of a decarboxylase inhibitor (e.g., carbidopa) doubles the half-life of 5-Hydroxytryptophanol to approximately 3 to 4 hours, and enhances exposure several-fold, depending on the dosing regimen .

Result of Action

The increase in serotonin production by 5-Hydroxytryptophanol can alleviate symptoms of depression and anxiety, promote better sleep, and regulate appetite . It has been used in the treatment of depression, insomnia, migraine, and other diseases due to its regulatory effects on sleep, pain, appetite, and other physiological functions .

Action Environment

The action of 5-Hydroxytryptophanol can be influenced by environmental factors such as the gut microbiota. A wide variety of gut bacteria can metabolize the dietary supplement and antidepressant 5-Hydroxytryptophanol to 5-hydroxyindole via the tryptophanase enzyme . This microbial conversion represents a regulatory mechanism by which the gut microbiota alters intestinal physiology .

Safety and Hazards

5-HTP can cause some side effects by spiking your serotonin too much . Some people who have taken 5-HTP have developed a serious health condition called eosinophilia-myalgia syndrome (EMS) . It can cause blood abnormalities and excessive muscle tenderness . It’s not clear whether EMS is caused by an accidental contaminant or by 5-HTP itself .

Future Directions

There is growing interest in 5-HTP’s other functions, particularly in modulating non-serotonergic synaptic activity . Future research on the implications of 5-HTP expression and activity throughout the body can open the door to understanding complex neurobehaviors and addressing devastating mental disease . This is an immense challenge but the potential benefits touch on the ultimate aim of biomedical research .

properties

IUPAC Name |

3-[(2S)-2-amino-3-hydroxypropyl]-1H-indol-5-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c12-8(6-14)3-7-5-13-11-2-1-9(15)4-10(7)11/h1-2,4-5,8,13-15H,3,6,12H2/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGWFAZHKHZOMON-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CC(CO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O)C(=CN2)C[C@@H](CO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxytryptophanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[2,1-b]thiazole-3-carboxylic acid hydrochloride](/img/structure/B2518949.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2518952.png)

amino}-4,4-dimethylpentanoic acid](/img/structure/B2518955.png)

![Methyl 1-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2518956.png)

![1-(tert-butyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2518957.png)

![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-propylacetamide](/img/structure/B2518958.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-3-fluorobenzamide](/img/structure/B2518961.png)

![2-[3-(2-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2518968.png)